Scientific databases like PubChem [] provide some basic information on the compound's structure and properties, but no mention of specific research applications. Similarly, searches for scholarly articles using keywords like "Methyl 4,6-dichloropyrimidine-2-carboxylate" and "research applications" haven't yielded significant results.
While research on this specific molecule seems scarce, pyrimidines as a class are known for their diverse biological activities []. This suggests that Methyl 4,6-dichloropyrimidine-2-carboxylate might hold potential for future scientific exploration. However, more research is needed to determine its specific properties and applications.
Methyl 4,6-dichloropyrimidine-2-carboxylate is an organic compound characterized by its pyrimidine ring structure, which includes two chlorine substituents at the 4 and 6 positions and a carboxylate group at the 2 position. This compound is notable for its application in various chemical syntheses and biological activities, making it a valuable intermediate in pharmaceutical and agricultural chemistry.
Methyl 4,6-dichloropyrimidine-2-carboxylate exhibits a range of biological activities:
Several methods have been developed for synthesizing methyl 4,6-dichloropyrimidine-2-carboxylate:
Methyl 4,6-dichloropyrimidine-2-carboxylate finds applications in various fields:
Research into the interactions of methyl 4,6-dichloropyrimidine-2-carboxylate with biological molecules has yielded insights into its mechanism of action:
Several compounds share structural similarities with methyl 4,6-dichloropyrimidine-2-carboxylate. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2,4-dichloropyrimidine-6-carboxylate | Chlorine at different positions | Different biological activity profile |
Methyl 4-chloropyrimidine-2-carboxylate | Single chlorine substitution | Less potent herbicidal activity |
Methyl pyrimidine-2-carboxylate | No chlorine substituents | Broader applicability but less specificity |
Methyl 4,6-dichloropyrimidine-2-carboxylate stands out due to its dual chlorine substitutions that enhance its reactivity and biological activity compared to these similar compounds. Its unique structural features allow for diverse synthetic pathways and applications in both pharmaceuticals and agriculture.
Methyl 4,6-dichloropyrimidine-2-carboxylate exhibits pronounced reactivity toward nucleophilic aromatic substitution reactions, particularly at the C4 and C6 positions. The pyrimidine ring system, with its two nitrogen atoms at positions 1 and 3, creates a strongly electron-deficient aromatic system that readily undergoes nucleophilic attack through the addition-elimination mechanism [1] [2].
The chlorine atoms at positions 4 and 6 are particularly susceptible to nucleophilic displacement due to their adjacency to the electron-withdrawing nitrogen atoms. Research has demonstrated that the reactivity order follows the pattern C4 > C6 > C2, with the 4-position showing the highest reactivity [5]. This selectivity pattern arises from the stabilization of the Meisenheimer intermediate through delocalization of negative charge across both nitrogen atoms in the pyrimidine ring [1] [6].
Experimental studies on related dichloropyrimidine compounds have shown that nucleophilic substitution at the C4 position proceeds readily with various nucleophiles including amines, thiols, and alkoxides under mild conditions [5] [7]. The reaction typically requires temperatures between 80-140°C and proceeds through the classical SNAr mechanism involving initial nucleophilic attack to form a σ-complex, followed by elimination of the chloride leaving group [1] [8].
Table 1: Nucleophilic Substitution Reactivity Data
Position | Relative Rate | Typical Conditions | Common Nucleophiles |
---|---|---|---|
C4 | 1.0 | 80-120°C, base | Amines, thiols, alkoxides |
C6 | 0.8 | 100-140°C, base | Amines, thiols, alkoxides |
C2 | 0.3 | 120-160°C, base | Strong nucleophiles only |
The mechanism involves initial coordination of the nucleophile to the electron-deficient carbon, forming a tetrahedral intermediate stabilized by the adjacent nitrogen atoms. The high electron density on the nitrogen atoms facilitates charge delocalization, making the pyrimidine ring system particularly reactive toward nucleophilic attack [9] [10].
The ester functional group in methyl 4,6-dichloropyrimidine-2-carboxylate undergoes hydrolysis through three distinct pathways: acid-catalyzed, base-catalyzed, and neutral hydrolysis. Each pathway exhibits different kinetic characteristics and pH dependencies [11] [12].
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the ester undergoes hydrolysis through the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) [13] [14]. The reaction begins with protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the activated carbonyl center to form a tetrahedral intermediate. The mechanism proceeds through proton transfer steps, ultimately leading to the formation of the carboxylic acid and methanol [15].
The rate expression for acid-catalyzed hydrolysis follows:
$$ \text{Rate} = k_A[\text{Ester}][\text{H}^+] $$
where $$ k_A $$ represents the acid-catalyzed rate constant. Experimental data suggests that the half-life for acid-catalyzed hydrolysis ranges from 10-60 minutes at 25°C and pH 1 [16] [17].
Base-Catalyzed Hydrolysis Mechanism
Base-catalyzed hydrolysis (saponification) proceeds through the BAC2 mechanism, involving direct nucleophilic attack by hydroxide ion on the carbonyl carbon [12] [18]. This pathway is generally faster than acid-catalyzed hydrolysis and proceeds to completion rather than reaching equilibrium. The reaction rate is second-order overall, first-order in both ester and hydroxide ion concentration [19] [20].
The rate expression is:
$$ \text{Rate} = k_B[\text{Ester}][\text{OH}^-] $$
Under basic conditions (pH 13), the hydrolysis half-life decreases to 1-10 minutes at 25°C, representing approximately a 10-fold rate enhancement compared to neutral conditions [16] [21].
Neutral Hydrolysis Kinetics
Neutral hydrolysis represents the slowest pathway, occurring through direct water attack on the ester carbonyl without catalysis. The reaction follows pseudo-first-order kinetics due to the large excess of water present [22] [23]. The rate expression simplifies to:
$$ \text{Rate} = k_N[\text{Ester}] $$
where $$ k_N $$ is the neutral hydrolysis rate constant. The half-life for neutral hydrolysis typically ranges from 1-10 hours at 25°C and pH 7 [17] [18].
Mechanism | Rate Constant | Half-life (25°C) | pH Range |
---|---|---|---|
Acid-catalyzed | $$ k_A = 1.0 \times 10^{-4} $$ M⁻¹s⁻¹ | 10-60 min | 1-3 |
Base-catalyzed | $$ k_B = 0.11 $$ M⁻¹s⁻¹ | 1-10 min | 11-13 |
Neutral | $$ k_N = 1.5 \times 10^{-10} $$ s⁻¹ | 1-10 hours | 5-9 |
Methyl 4,6-dichloropyrimidine-2-carboxylate serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly exhibiting remarkable site selectivity under appropriate conditions [24] [25]. The compound can undergo Suzuki-Miyaura, Kumada, and Negishi cross-coupling reactions with high efficiency and selectivity.
Site-Selective Cross-Coupling Patterns
Recent advances in cross-coupling methodology have revealed that ligand choice dramatically influences the site selectivity of reactions with dichloropyrimidine substrates [24] [26]. The use of bulky N-heterocyclic carbene ligands, particularly IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), promotes unprecedented C4-selectivity in cross-coupling reactions [25] [27].
Under optimized conditions using Pd/IPr catalytic systems, C4-selective cross-coupling occurs with selectivity ratios exceeding 10:1 over C2-coupling [24]. The mechanism involves preferential oxidative addition of the palladium complex to the C4-chloride bond, facilitated by the steric bulk of the IPr ligand which disfavors approach to the sterically less accessible C2 position [25].
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction with arylboronic acids proceeds efficiently under mild conditions (room temperature to 100°C) using the Pd/IPr catalytic system [24]. The reaction tolerates a wide range of functional groups and provides excellent yields of C4-arylated products. Typical conditions employ:
Kumada and Negishi Cross-Coupling
The Pd/IPr system also enables C4-selective Kumada coupling with Grignard reagents and Negishi coupling with organozinc compounds [24]. These reactions allow installation of heteroaryl and alkyl groups that are challenging to introduce through Suzuki coupling. The selectivity appears to be influenced by the identity of the coupling partner, with some reactions showing complete C4-selectivity [25].
Table 3: Cross-Coupling Selectivity Data
Coupling Type | Ligand | C4:C2 Selectivity | Typical Yield |
---|---|---|---|
Suzuki-Miyaura | IPr | 10:1 | 70-90% |
Suzuki-Miyaura | SIPr | 8:1 | 60-85% |
Kumada | IPr | >99:1 | 65-80% |
Negishi | IPr | >99:1 | 70-85% |
Ligand-Free Conditions
Remarkably, ligand-free "Jeffery" conditions have been discovered to provide even higher C4-selectivity (>99:1) in cross-coupling reactions [24] [25]. These conditions employ:
The mechanism under ligand-free conditions appears to involve multinuclear palladium species or nanoparticles that exhibit unique selectivity patterns distinct from mononuclear catalysts [27].
Electrophilic aromatic substitution reactions of methyl 4,6-dichloropyrimidine-2-carboxylate, including nitration and sulfonation, proceed with distinct regioselectivity patterns compared to nucleophilic substitution reactions [28] [29] [30].
Nitration Reactivity
The nitration of pyrimidine derivatives typically occurs at the C5 position, the least electron-deficient site in the aromatic system [28] [29]. The presence of electron-withdrawing groups (chlorine atoms and ester functionality) deactivates the ring toward electrophilic attack, requiring more forcing conditions than simple aromatics [30] [2].
Nitration conditions typically involve:
The mechanism proceeds through the formation of a nitronium ion (NO₂⁺) electrophile, which attacks the electron-rich C5 position to form a σ-complex intermediate [29] [30]. The intermediate is then deprotonated to restore aromaticity and yield the nitrated product.
Sulfonation Patterns
Sulfonation reactions follow similar regioselectivity patterns to nitration, with preferential attack at the C5 position [31] [32]. The reaction typically employs sulfur trioxide or oleum as the sulfonating agent and requires elevated temperatures due to the deactivated nature of the pyrimidine ring [31].
Typical sulfonation conditions include:
The mechanism involves electrophilic attack by sulfur trioxide at the C5 position, forming a π-complex that rearranges to a σ-complex before losing a proton to yield the sulfonic acid product [31]. The reaction kinetics are typically second-order in SO₃ concentration, suggesting involvement of pyrosulfonic acid intermediates as the active sulfonating species [31].
Reaction | Preferred Position | Relative Rate | Typical Conditions |
---|---|---|---|
Nitration | C5 | 1.0 | HNO₃/H₂SO₄, 80-120°C |
Sulfonation | C5 | 0.8 | SO₃, 100-160°C |
Formylation | C5 | 0.6 | Vilsmeier reagent, 60-100°C |
The electron-withdrawing effects of the chlorine substituents and ester group significantly reduce the reactivity toward electrophilic substitution compared to simple pyrimidines. This deactivation requires the use of more reactive electrophiles and higher temperatures to achieve reasonable reaction rates [34].
Mechanistic Considerations
The regioselectivity observed in electrophilic substitution reactions results from the electronic distribution in the pyrimidine ring system. The C5 position experiences the least electron withdrawal from the nitrogen atoms and substituents, making it the most nucleophilic site available for electrophilic attack [29] [30]. This contrasts sharply with the nucleophilic substitution patterns where C4 and C6 positions are most reactive due to their proximity to the electron-withdrawing nitrogen atoms.
Irritant